![molecular formula C19H13ClF3N3O2 B2698353 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea CAS No. 1022362-62-4](/img/structure/B2698353.png)
1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .
Physical and Chemical Properties Analysis
TFMP derivatives are characterised by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structure of compounds closely related to "1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea" has been extensively studied to understand their molecular conformation, which plays a crucial role in their reactivity and properties. For instance, research on the crystal structure of chlorfluazuron (a compound with a similar structure) reveals significant insights into the arrangement of its molecules and the interactions that stabilize the crystal, such as hydrogen bonds and π-π interactions (Cho et al., 2015).
Photophysical and Electrochemical Studies
The synthesis and characterization of derivatives with extended π-conjugation pathways, such as pyrazolinopiperidines, highlight the investigation into their photophysical and electrochemical properties. These studies are vital for understanding the electronic properties and the potential of these compounds in applications such as light-emitting devices and sensors (Easwaramoorthi et al., 2013).
Catalytic Reactivity
Research into the catalytic reactivity of related compounds, particularly oxorhenium(V) catalysts, underscores the utility of these compounds in catalyzing oxygen atom transfer reactions. These studies not only expand the understanding of their catalytic mechanisms but also open up possibilities for their application in organic synthesis and industrial processes (Zhang et al., 2000).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O2/c20-16-10-12(19(21,22)23)11-24-17(16)28-15-8-6-14(7-9-15)26-18(27)25-13-4-2-1-3-5-13/h1-11H,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMTZUZVTLVFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2698270.png)

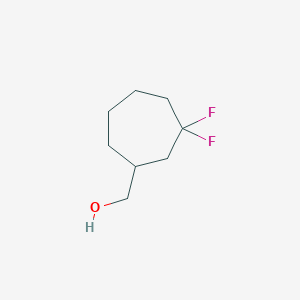
![N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2698274.png)
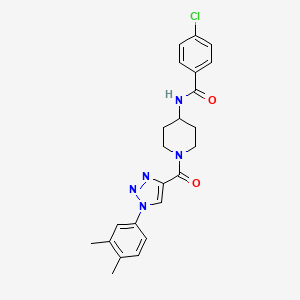
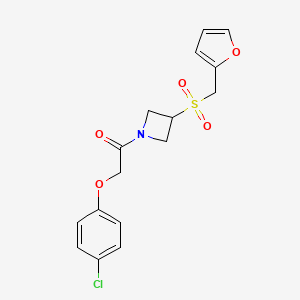

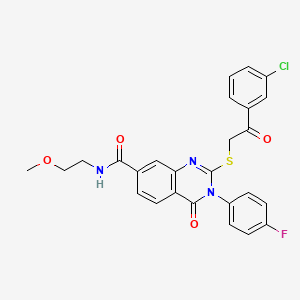
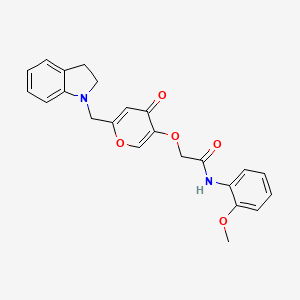
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2698288.png)

![4-[(3-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2698291.png)

![N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(phenylsulfanyl)propanoyl]piperidine-4-carboxamide](/img/structure/B2698293.png)
